molecular formula C12H14F3NO B4952728 N-(2-trifluoromethylphenyl)-pentanamide

N-(2-trifluoromethylphenyl)-pentanamide

Cat. No.: B4952728
M. Wt: 245.24 g/mol
InChI Key: JIHXNIPQSMUYQP-UHFFFAOYSA-N
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Description

N-(2-trifluoromethylphenyl)-pentanamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentanamide chain

Scientific Research Applications

N-(2-trifluoromethylphenyl)-pentanamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-trifluoromethylphenyl)-pentanamide typically involves the reaction of 2-trifluoromethylbenzoic acid with pentanoyl chloride in the presence of a suitable base, such as triethylamine, to form the desired amide. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(2-trifluoromethylphenyl)-pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-trifluoromethylphenyl)-pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-trifluoromethylphenyl)-acetamide
  • N-(2-trifluoromethylphenyl)-butanamide
  • N-(2-trifluoromethylphenyl)-hexanamide

Uniqueness

N-(2-trifluoromethylphenyl)-pentanamide is unique due to its specific chain length and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .

Properties

IUPAC Name

N-[2-(trifluoromethyl)phenyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-2-3-8-11(17)16-10-7-5-4-6-9(10)12(13,14)15/h4-7H,2-3,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHXNIPQSMUYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the procedure of Step A of Example 6, 32.22 g of o-trifluoromethyl aniline and 26.52 g of valeryl chloride were reacted to form 20.63 g of N-(2-trifluoromethylphenyl)-pentanamide melting at 63° C which was used as is for the next step.
Quantity
32.22 g
Type
reactant
Reaction Step One
Quantity
26.52 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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